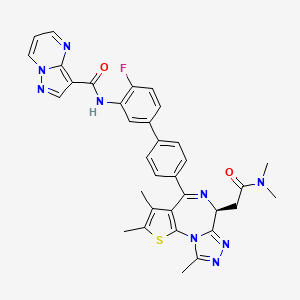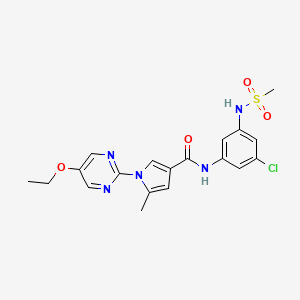
Dhx9-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhx9-IN-16 is a small molecule inhibitor targeting the RNA helicase DHX9Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Métodos De Preparación
The synthesis of Dhx9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions in large reactors, optimizing reaction conditions, and ensuring stringent quality control measures to produce this compound on a commercial scale .
Análisis De Reacciones Químicas
Dhx9-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dhx9-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various biochemical pathways. In biology, this compound helps researchers understand the molecular mechanisms underlying DHX9’s functions in replication, transcription, and RNA processing. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Dhx9-IN-16 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition disrupts the unwinding of double-stranded RNA and DNA/RNA hybrids, leading to the accumulation of secondary RNA/DNA structures such as R-loops and circular RNA. This accumulation induces replication stress, cell cycle arrest, and apoptosis in cancer cells with defective mismatch repair pathways. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Dhx9-IN-16 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include other RNA helicase inhibitors like WRN helicase inhibitors and DDX5 inhibitors. this compound stands out for its ability to selectively target DHX9 in cancer cells with defective mismatch repair pathways, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C19H20ClN5O4S |
|---|---|
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26) |
Clave InChI |
SRAYPGGVNBQVPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


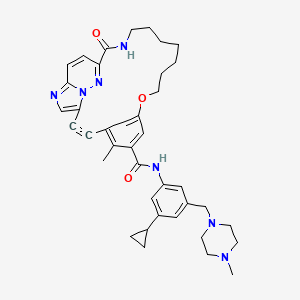
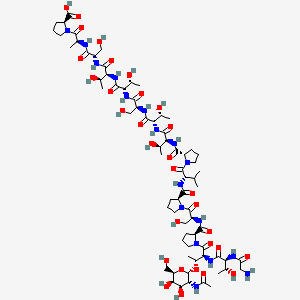
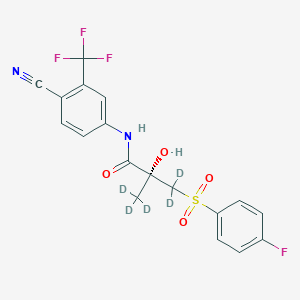
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
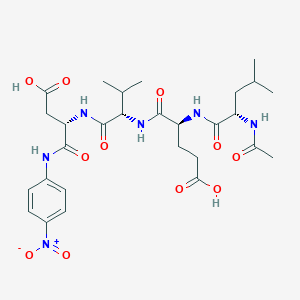

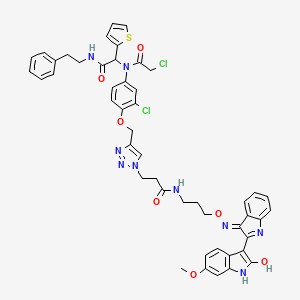

![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
